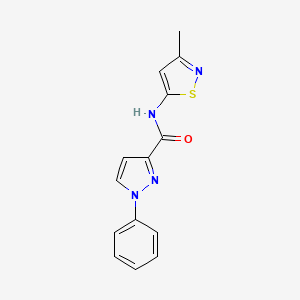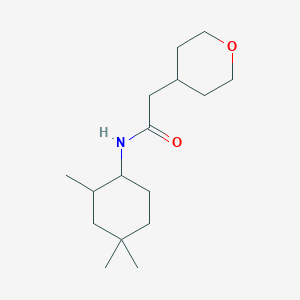![molecular formula C15H19F3N2O B7584965 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide, commonly known as CPP-115, is a synthetic compound that has gained attention for its potential use in medical research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA.
Aplicaciones Científicas De Investigación
CPP-115 has shown potential for use in medical research, particularly in the treatment of epilepsy and other neurological disorders. By inhibiting 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide transaminase, CPP-115 increases the levels of 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide in the brain, which can help to reduce seizure activity. CPP-115 has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the reinforcing effects of cocaine in animal models.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide transaminase, which is responsible for breaking down 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide, which can help to reduce seizure activity and other neurological symptoms.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide in the brain, which can help to reduce seizure activity and other neurological symptoms. It has also been shown to reduce the reinforcing effects of cocaine in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPP-115 is its potent inhibitory effect on 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide transaminase, which makes it a useful tool for studying the role of 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide in the brain. However, one limitation of CPP-115 is that it is not selective for 1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide transaminase, and may also inhibit other enzymes in the brain.
Direcciones Futuras
There are several potential future directions for research on CPP-115. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Another area of interest is its potential use in the treatment of cocaine addiction. Additionally, further research is needed to explore the potential side effects and limitations of CPP-115, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
CPP-115 can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethyl)phenylacetic acid with 1-pyrrolidinecarboxamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with propylamine to form CPP-115.
Propiedades
IUPAC Name |
1-[3-[4-(trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c16-15(17,18)12-7-5-11(6-8-12)3-1-9-20-10-2-4-13(20)14(19)21/h5-8,13H,1-4,9-10H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNARGRDGCZKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC2=CC=C(C=C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)



![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)

![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
